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Compound of Interest

Compound Name: 2-Phosphonovaleric acid

CAS No.: 5650-83-9

Cat. No.: B12648258

Get Quote

Executive Summary
2-amino-5-phosphonovaleric acid (AP5, also known as APV) is the gold-standard competitive

antagonist for the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-

801) that require receptor activation to bind, AP5 competes directly with glutamate at the GluN2

subunit binding site.[1] This distinct mechanism makes it the primary tool for dissecting synaptic

plasticity, specifically Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Critical Application Note: Researchers must distinguish between the active D-isomer (D-AP5)

and the racemic mixture (DL-AP5). For high-precision quantitative electrophysiology, D-AP5 is

required to avoid off-target effects and ensure stoichiometric accuracy.

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7]
AP5 is a phosphonate analog of glutamate. Its structural rigidity and phosphonate group confer

high specificity for the glutamate binding pocket on the NMDA receptor.
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Table 1: Core Chemical Data
Property Specification

IUPAC Name (2R)-2-amino-5-phosphonopentanoic acid

Common Abbreviation D-AP5 (active isomer), DL-AP5 (racemate)

CAS Number
79055-68-8 (D-isomer); 76326-31-3 (DL-

mixture)

Molecular Weight 197.13 g/mol

Solubility Water (up to 100 mM) requires pH adjustment

Appearance White crystalline solid

pKa Values
~2.0, ~2.4, ~9.8 (Amino/Carboxyl/Phosphonate

interplay)

Isomer Selectivity
D-AP5: The active enantiomer.[1][2][3][4] It is approximately 50-fold more potent than the L-

isomer.

L-AP5: Largely inactive at NMDA receptors but can act as a weak agonist at other glutamate

transporters or metabotropic receptors in high concentrations.

Recommendation: Always use D-AP5 for kinetic studies or when concentration-response

curves are critical.

Pharmacodynamics & Mechanism of Action[1]
Mechanism: Competitive Antagonism
AP5 binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor

complex.[1] Because it is a competitive antagonist:

Surmountability: High concentrations of glutamate (agonist) can displace AP5.[1]

State Independence: Unlike open-channel blockers (e.g., Ketamine, MK-801), AP5 does not

require the channel to open to bind. It prevents the channel from opening in the first place.[1]
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Diagram 1: Competitive Inhibition Mechanism
The following diagram illustrates the competitive dynamic between Glutamate and AP5 at the

GluN2 subunit.[1]
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Figure 1: Competitive antagonism at the NMDA receptor.[1][2][5] AP5 occupies the GluN2 site,

preventing glutamate binding and subsequent channel opening.[1]

Experimental Applications & Protocols
A. In Vitro: Brain Slice Electrophysiology (LTP)
This is the most common application. AP5 is used to prove that a form of synaptic plasticity is

NMDA-receptor dependent.[1][2]

Protocol: Isolating AMPA Currents & Blocking LTP

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pdf.benchchem.com/15142/A_Comparative_Guide_to_NMDA_Receptor_Antagonists_AP5_Sodium_vs_Ketamine.pdf
https://www.benchchem.com/product/b12648258/docs?utm_src=pdf-body-img#technical-guide-2-amino-5-phosphonovaleric-acid-ap5
https://pdf.benchchem.com/15142/A_Comparative_Guide_to_NMDA_Receptor_Antagonists_AP5_Sodium_vs_Ketamine.pdf
https://en.wikipedia.org/wiki/AP5
https://rupress.org/jgp/article/150/8/1081/43759/Structure-function-and-allosteric-modulation-of
https://pdf.benchchem.com/15142/A_Comparative_Guide_to_NMDA_Receptor_Antagonists_AP5_Sodium_vs_Ketamine.pdf
https://pdf.benchchem.com/15142/A_Comparative_Guide_to_NMDA_Receptor_Antagonists_AP5_Sodium_vs_Ketamine.pdf
https://en.wikipedia.org/wiki/AP5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12648258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stock Preparation: Prepare a 50 mM stock of D-AP5 in water. Crucial: Add 1eq NaOH

dropwise until dissolved (AP5 is acidic and dissolves poorly in pure water without base).

Working Concentration: Dilute to 50 µM in Artificial Cerebrospinal Fluid (ACSF).

Baseline Recording: Record fEPSPs (Field Excitatory Postsynaptic Potentials) for 20

minutes to ensure stability.

Wash-in: Perfuse D-AP5 (50 µM) for 10–15 minutes.

Validation: Monitor the fEPSP. AP5 should not affect baseline transmission (which is

AMPA-mediated) at low frequency stimulation.

Induction (Tetanus): Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation

(TBS).

Result: In the presence of AP5, HFS will fail to induce LTP.

Wash-out (Optional): Wash out AP5 for 30 minutes and re-apply HFS to demonstrate tissue

viability (LTP should now occur).

Diagram 2: LTP Experimental Workflow
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Figure 2: Workflow for confirming NMDA-dependent plasticity using D-AP5.

B. In Vivo: Behavioral Studies
Critical Limitation: AP5 is highly polar and charged. It does not cross the Blood-Brain Barrier

(BBB) effectively.

Protocol: Intracerebroventricular (ICV) or Cannula Infusion
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Route: Must be administered directly into the brain (e.g., intra-hippocampal or ICV).

Vehicle: PBS or ACSF (pH 7.4).

Dose: Typically 5 µg – 10 µg per side (rat hippocampus), but dose-response pilot studies are

mandatory.

Timing: Infuse 15–30 minutes prior to the behavioral task (e.g., Morris Water Maze).

Handling, Stability, & Troubleshooting
Solubility "Gotchas"
A common failure mode for junior scientists is attempting to dissolve AP5 directly in neutral

water or ACSF without pH adjustment.

The Problem: AP5 is an acid.[6] In pure water, it may not dissolve fully or will drastically

lower the pH of a small volume solution.

The Fix: When making a high-concentration stock (e.g., 50 mM or 100 mM), add equimolar

NaOH (or 1N NaOH dropwise) until the solution clears.

pH Check: Ensure the final stock pH is ~7.2–7.4 before adding it to your physiological buffer

to prevent precipitation or tissue damage.

Storage
Solid: Store at room temperature (desiccated). Stable for years.

Solution: Aliquot stocks (e.g., 100 µL) and store at -20°C. Avoid freeze-thaw cycles. Stable

for up to 3 months frozen.

Selectivity Profile
While D-AP5 is highly selective for NMDA receptors, extremely high concentrations (>100 µM)

may have minor effects on other systems. Always use the minimum effective concentration

(typically 50 µM in slice).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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